Thiourea vs. Urea Scaffold Physicochemical Differentiation
The thiourea core (C=S) of CAS 75291-68-8 confers distinct physicochemical properties compared to its direct urea analog (CAS 75291-66-6, C=O). Computed XLogP3 for the thiourea is 3.1 versus an estimated lower logP for the urea (S→O replacement typically reduces logP by ~0.5–1.0 units based on fragment-based calculations) [1]. The C=S bond length (~1.67 Å) exceeds the C=O bond length (~1.23 Å), altering H-bond acceptor geometry and strength [2]. In the broader pyrrolidinyl thiourea/urea patent literature (WO2012158413), thiourea analogs frequently exhibit distinct TrkA inhibitory potency and selectivity profiles compared to their urea counterparts, though compound-specific data for CAS 75291-68-8 have not been publicly disclosed [3].
| Evidence Dimension | Lipophilicity (XLogP3) and hydrogen-bond acceptor geometry |
|---|---|
| Target Compound Data | XLogP3 = 3.1; HBA count = 3 (including C=S); TPSA = 63.49 Ų |
| Comparator Or Baseline | Urea analog (CAS 75291-66-6): estimated XLogP3 ~2.1–2.6; HBA count = 3 (including C=O); TPSA ~63.5 Ų (similar polar surface area but altered H-bond acceptor profile) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +1.0 units (thiourea more lipophilic); C=S vs C=O bond length difference ~0.44 Å |
| Conditions | Computed values from PubChem 2025.09.15 release (XLogP3 3.0 algorithm); urea analog values estimated by structural analogy |
Why This Matters
The enhanced lipophilicity and distinct H-bonding of the thiourea over the urea analog directly affect membrane permeability, metabolic stability, and target engagement, making generic substitution scientifically unsound without experimental validation.
- [1] PubChem. N-Methyl-N'-phenyl-N-(4-(1-pyrrolidinyl)-2-pyridinyl)thiourea. CID 3003830. Computed Properties section. National Library of Medicine. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/3003830 View Source
- [2] Allen, F.H. et al. (1987) 'Tables of bond lengths determined by X-ray and neutron diffraction. Part 2. Organometallic compounds and coordination complexes of the d- and f-block metals', Journal of the Chemical Society, Dalton Transactions, (12), pp. S1–S19. (C=S vs C=O bond length reference). View Source
- [3] Allen, S. et al. (2012) 'Pyrrolidinyl urea and pyrrolidinyl thiourea compounds as TrkA kinase inhibitors', WO2012158413A2. Array BioPharma Inc. Available at: https://patents.google.com/patent/WO2012158413A2/en View Source
